1-(2-Fluorophenyl)hexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13;/h5-8,12H,2-4,9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWCOSHWVDZQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2-Fluorophenyl)hexan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hexanamine backbone with a fluorophenyl substituent, which is crucial for its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of xenobiotics. This interaction can lead to altered pharmacokinetics of co-administered drugs.
Cellular Effects
The compound influences cellular processes by modulating signaling pathways. Notably, it has been found to affect:
- Gene Expression : Alters the expression of genes involved in cell proliferation and apoptosis.
- Metabolic Processes : Interacts with metabolic enzymes, impacting metabolite levels and overall cellular metabolism.
The molecular mechanism through which this compound exerts its effects involves several key actions:
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with specific amino acids in target proteins.
- Enzyme Modulation : It can inhibit or activate enzyme functions by binding to their active sites or inducing conformational changes.
- Signaling Pathway Modulation : Influences pathways such as MAPK and PI3K/Akt, crucial for cell survival and growth.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells (EC50 = 5 µM). The compound was found to induce apoptosis through caspase activation.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. It demonstrated significant protection against oxidative stress-induced cell death in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
Table 1: Biological Activity Summary
| Activity Type | Effect Observed | EC50 (µM) |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | 5 |
| Neuroprotection | Protection against oxidative stress | 10 |
| Enzyme Interaction | Modulation of cytochrome P450 | N/A |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antidepressant Development : Research indicates that compounds similar to 1-(2-Fluorophenyl)hexan-1-amine hydrochloride can be synthesized as potential antidepressants. The incorporation of fluorine into the structure may enhance the pharmacokinetic properties of these molecules, leading to improved efficacy in treating mood disorders .
- CB1 Receptor Modulation : The compound may serve as a scaffold for developing cannabinoid receptor modulators. Fluorinated analogs have shown promise in enhancing drug-like properties for treating conditions like chronic pain and glaucoma .
-
Biological Studies
- Enzyme Interaction : The compound's ability to interact with various enzymes makes it a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its structural features allow for specific binding, which can be assessed through biochemical assays.
- Neuropharmacology : Investigations into the effects of this compound on neurotransmitter systems could yield insights into its potential use in treating neurological disorders.
-
Synthetic Chemistry
- Building Block for Complex Molecules : This compound can be utilized as a building block in organic synthesis, facilitating the creation of more complex pharmaceuticals. Its unique structure allows chemists to explore various synthetic pathways, including metal-catalyzed reactions that enhance yield and selectivity .
Data Table: Comparison of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of antidepressants and receptor modulators | Improved treatment options for mood disorders |
| Biological Studies | Interaction with enzymes and neurotransmitter systems | Insights into enzyme kinetics and neurological treatments |
| Synthetic Chemistry | Building block for organic synthesis | Facilitates the design of novel pharmaceuticals |
Case Study 1: Antidepressant Development
A recent study explored the synthesis of fluorinated amines similar to this compound. Researchers found that the introduction of fluorine significantly improved the compounds' potency against depressive symptoms in animal models, suggesting that this structural modification is crucial for enhancing therapeutic effects .
Case Study 2: CB1 Receptor Modulation
Another investigation focused on developing allosteric modulators for cannabinoid receptors using fluorinated compounds. The findings indicated that compounds derived from this compound exhibited enhanced binding affinity and selectivity, demonstrating their potential in treating conditions like chronic pain without the adverse effects associated with traditional cannabinoid therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs are grouped based on key features: alkyl chain length , ring systems , and substituent positions .
Alkyl Chain Variants
(a) 1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0)
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66 g/mol
- Key Differences : Shorter propane chain reduces lipophilicity (logP ~1.2 vs. ~3.5 for hexyl analog), likely accelerating renal clearance. The reduced chain length may limit CNS penetration compared to the hexyl derivative.
(b) 4-Fluoroamphetamine Hydrochloride (CAS 64609-06-9)
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66 g/mol
- Key Differences: Features a methyl group on the amine (secondary amine) and para-fluorine substitution.
Table 1: Alkyl Chain Variants
| Compound | Chain Length | Molecular Weight | Fluorine Position | Amine Type |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)hexan-1-amine HCl | Hexyl | 231.74 | Ortho | Primary |
| 1-(2-Fluorophenyl)propan-1-amine HCl | Propyl | 189.66 | Ortho | Primary |
| 4-Fluoroamphetamine HCl | Propyl | 189.66 | Para | Secondary |
Cycloalkane and Cyclopropane Derivatives
(a) 1-(2-Fluorophenyl)cyclohexan-1-amine Hydrochloride (CAS 125802-16-6)
- Molecular Formula : C₁₂H₁₇ClFN
- Molecular Weight : 229.73 g/mol
- The rigid structure may enhance selectivity for certain targets (e.g., NMDA receptors) compared to the flexible hexyl chain in the target compound .
(b) Cyclopropanamine, 1-(2-fluorophenyl)-, hydrochloride (CAS 1215107-57-5)
- Molecular Formula : C₉H₁₁ClFN
- Molecular Weight : 195.65 g/mol
- Key Differences : Cyclopropane ring adds strain, increasing reactivity and possibly metabolic stability. The smaller size may limit bioavailability but improve binding to compact active sites .
Table 2: Cyclic Analog Comparison
| Compound | Ring System | Molecular Weight | Key Feature |
|---|---|---|---|
| 1-(2-Fluorophenyl)cyclohexan-1-amine HCl | Cyclohexane | 229.73 | Steric hindrance, rigidity |
| Cyclopropanamine, 1-(2-fluorophenyl)- HCl | Cyclopropane | 195.65 | High ring strain, compact size |
Arylcyclohexylamines and Ketone Derivatives
(a) Fluorexetamine Hydrochloride (Item No. 35118)
- Molecular Formula: C₁₄H₁₈FNO·HCl
- Molecular Weight : 271.8 g/mol
- Key Differences: Contains a cyclohexanone ring and ethylamino group. The ketone group enables NMDA receptor antagonism, a trait absent in primary amines like the target compound. The ethylamino group may enhance blood-brain barrier penetration .
(b) 2-Fluoromethcathinone Hydrochloride
Key Research Findings
- Lipophilicity and Bioavailability : The hexyl chain in 1-(2-fluorophenyl)hexan-1-amine HCl likely extends half-life but may reduce aqueous solubility, necessitating formulation adjustments .
- Fluorine Position : Ortho-fluorine in the target compound may hinder metabolism via steric blocking of cytochrome P450 enzymes compared to para-substituted analogs .
Preparation Methods
Synthesis of the Aryl Hexan-1-amine Backbone
The core synthetic approach involves the formation of the hexan-1-amine chain attached to the 2-fluorophenyl ring through nucleophilic substitution or Grignard reagent addition:
Grignard Reagent Formation and Addition : A 2-fluorophenyl magnesium halide reagent can be prepared by reacting 2-fluorobromobenzene or 2-fluoroiodobenzene with magnesium in dry ether or tetrahydrofuran (THF). This Grignard reagent then reacts with a suitable hexanone or hexanal derivative to form a secondary or tertiary alcohol intermediate.
Reduction or Conversion to Amine : The hydroxyl group of the intermediate can be converted to an amine via reductive amination or by substitution reactions using reagents such as ammonia or primary amines under catalytic or thermal conditions.
Alternative Halide Substitution : Alternatively, a 2-fluorophenyl derivative bearing a leaving group (like a halide) at the position where the hexan-1-amine chain is to be attached can undergo nucleophilic substitution with a hexyl amine or related nucleophile.
Conversion to Hydrochloride Salt
Once the free amine 1-(2-fluorophenyl)hexan-1-amine is synthesized, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether. This step enhances the compound’s stability, crystallinity, and ease of purification.
Detailed Synthetic Route Example Based on Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (Typical) |
|---|---|---|---|---|
| 1 | Formation of 2-fluorophenyl Grignard reagent | 2-Fluorobromobenzene + Mg in dry THF, reflux under N2 | 2-Fluorophenyl magnesium bromide | ~85-90% |
| 2 | Addition to hexan-1-one | React Grignard reagent with hexan-1-one at 0-25°C | 1-(2-Fluorophenyl)hexan-1-ol | ~80-85% |
| 3 | Conversion of alcohol to amine | Reductive amination with NH3 or catalytic hydrogenation (e.g., Raney Ni, H2) | 1-(2-Fluorophenyl)hexan-1-amine | ~75-80% |
| 4 | Formation of hydrochloride salt | Treatment with HCl in ethanol or ether | 1-(2-Fluorophenyl)hexan-1-amine hydrochloride | Quantitative |
Research Findings and Considerations
Grignard Reagent Preparation : The formation of aryl magnesium halides is well-documented and efficient, but requires strictly anhydrous conditions to avoid quenching of the reagent.
Addition to Carbonyl Compounds : The nucleophilic addition of the 2-fluorophenyl Grignard reagent to hexan-1-one proceeds smoothly at low temperatures to avoid side reactions.
Reductive Amination : Conversion of the alcohol intermediate to the amine can be achieved by reductive amination, which involves reaction with ammonia under catalytic hydrogenation conditions. This step is critical for ensuring the primary amine functionality.
Salt Formation : The hydrochloride salt formation is a standard procedure to improve the physicochemical properties of the amine, facilitating isolation and storage.
Purification : Each intermediate and the final product are typically purified by column chromatography or recrystallization, and characterized by spectroscopic methods such as NMR and IR.
Notes on Industrial and Green Chemistry Approaches
Industrial synthesis may optimize these steps for scalability, using continuous flow reactors and greener solvents to reduce environmental impact.
Avoidance of toxic reagents such as bromine (used in some related syntheses) is preferred, with ionic liquids or milder acid catalysts employed in dehydration or substitution steps, as demonstrated in recent research on related compounds.
Q & A
Q. Characterization :
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~4.0 ppm for amine protons, aromatic fluorine coupling patterns) .
- HPLC/GC-MS : Assess purity (>98%) and detect impurities .
- Melting point analysis : Compare with literature values to verify crystallinity .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Collect halogenated waste separately and consult certified disposal services .
How can researchers optimize the reaction yield during synthesis?
Q. Advanced
- Temperature control : Maintain reaction temperatures between 50–70°C to balance reaction rate and side-product formation .
- Catalyst screening : Test Pd/C or Raney Ni for reductive steps to improve efficiency .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
Q. Advanced
- Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) .
- Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular ion peaks and XRD for crystal structure validation .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
What strategies are used to study its interaction with biological targets?
Q. Advanced
- Radioligand binding assays : Use tritiated analogs to quantify affinity for neurotransmitter receptors (e.g., serotonin/dopamine transporters) .
- Molecular docking : Simulate binding poses with target proteins (e.g., monoamine transporters) using software like AutoDock Vina .
- In vitro toxicity screening : Test cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT assays .
What are the storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Desiccation : Use silica gel packs to avoid hydrolysis of the hydrochloride salt .
- Light protection : Wrap vials in aluminum foil to minimize photolytic decomposition .
How can solubility issues in pharmacological assays be addressed?
Q. Advanced
- Solvent screening : Test DMSO (≤1% v/v) or β-cyclodextrin solutions to enhance aqueous solubility .
- pH adjustment : Use phosphate buffers (pH 6–7) to stabilize the protonated amine form .
- Surfactants : Add Tween-80 (0.1%) to improve dispersion in cell culture media .
Which analytical techniques confirm the compound's purity and identity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
